![molecular formula C8H16ClNO B3418560 (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride CAS No. 1260666-93-0](/img/new.no-structure.jpg)
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H15NO · HCl and a molecular weight of 177.67 g/mol . It is a bicyclic amine derivative, often used in various research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Amination: Introduction of the amino group at the desired position on the bicyclic structure.
Hydroxylation: Addition of a hydroxyl group to form the methanol derivative.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the amino group.
Oxidation-Reduction Reactions: To achieve the desired hydroxylation.
Crystallization: To obtain the hydrochloride salt in a pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- **(3-Aminobicyclo[2.2.1]heptane-2-yl)methanol
- **(3-Aminobicyclo[2.2.1]hept-2-yl)ethanol
Uniqueness
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1260666-93-0 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3-amino-2-bicyclo[2.2.1]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H |
InChI Key |
JBSSFLCCAAVUFA-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2N)CO.Cl |
Canonical SMILES |
C1CC2CC1C(C2N)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


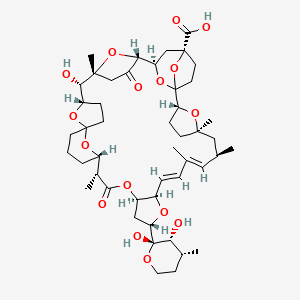


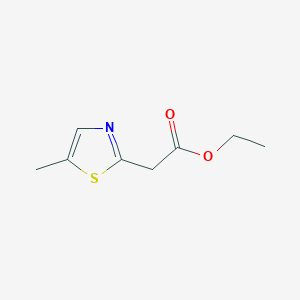
![4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride](/img/structure/B3418505.png)
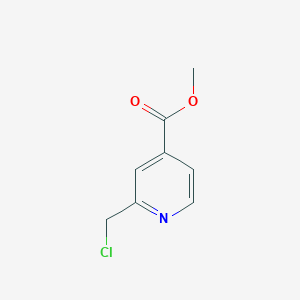
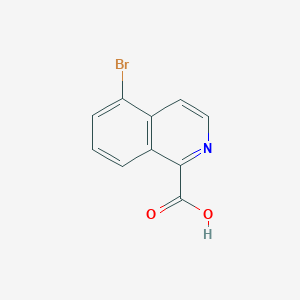



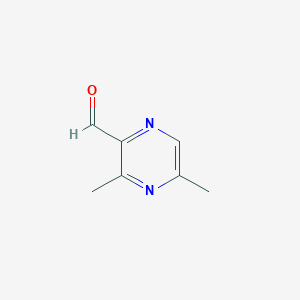
![6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE](/img/structure/B3418566.png)

